tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers
Description
The compound tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate is a bicyclic pyrrole derivative featuring a fused pyran ring and a tert-butyl ester group. Its iodomethyl substituent at position 2 introduces reactivity for nucleophilic substitutions, while the octahydropyrano[2,3-c]pyrrole core provides a rigid, stereochemically complex framework. The compound exists as a mixture of diastereomers, likely due to multiple stereocenters in the pyran-pyrrole system.
Properties
Molecular Formula |
C13H22INO3 |
|---|---|
Molecular Weight |
367.22 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate |
InChI |
InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-7-9-4-5-10(6-14)17-11(9)8-15/h9-11H,4-8H2,1-3H3 |
InChI Key |
OHWUMTYQSIHCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(OC2C1)CI |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Formation of the bicyclic octahydropyrano[2,3-c]pyrrole scaffold with a suitable functional group at the 2-position (often a hydroxymethyl or formyl precursor).
- Conversion of this precursor to the corresponding iodomethyl derivative through halogenation.
- Purification to obtain a mixture of diastereomers.
Industrially Relevant Two-Step Method (Patent CN105440046A)
A notable and industrially promising preparation method is disclosed in Chinese patent CN105440046A, which describes a two-step synthesis of a closely related compound, tert-butyl 2-iodomethyl-1-oxa-7-azaspiranenonane-7-carboxylate, a structural analog of the target compound. The method is adaptable and informative for the preparation of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate.
Step 1: Formation of the bicyclic intermediate
- React compound 1 (a precursor bicyclic lactam or lactone) with compound 2 (a suitable aldehyde or halomethyl reagent) in the presence of zinc powder and ammonium chloride.
- Solvent: mixture of tetrahydrofuran and aqueous ammonium chloride.
- Temperature: 15–40 °C.
- Reaction time: 2–5 hours.
- Outcome: formation of compound 3, a bicyclic intermediate with a hydroxymethyl or related substituent at the 2-position.
Step 2: Iodination
- Compound 3 is reacted with iodine and sodium bicarbonate in acetonitrile.
- Temperature: 15–40 °C.
- Stirring time: 15–20 hours.
- Outcome: tert-butyl 2-iodomethyl-1-oxa-7-azaspirane derivative (compound 4), analogous to the target iodinated bicyclic ester.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Compound 1 + Compound 2, Zn powder, NH4Cl, THF/H2O, 15–40 °C, 2–5 h | Compound 3 (bicyclic intermediate) | Not specified |
| 2 | Compound 3 + I2, NaHCO3, MeCN, 15–40 °C, 15–20 h | tert-butyl 2-iodomethyl bicyclic ester | Up to 69.1 |
- Short synthetic route.
- Moderate to good overall yield (~69%).
- Mild reaction conditions.
- Scalable and suitable for industrial application.
Alternative Synthetic Routes
While detailed alternative procedures specifically for tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate are scarce in public literature, general synthetic strategies for related bicyclic pyrano-pyrrole compounds involve:
- Construction of the bicyclic core via cyclization of amino alcohol precursors or via intramolecular nucleophilic substitution.
- Protection of carboxylic acid as tert-butyl ester using standard esterification methods.
- Introduction of the iodomethyl group by halogenation of hydroxymethyl precursors using iodine and base or via Appel-type reactions.
Representative Experimental Conditions (Hypothetical Based on Analogous Compounds)
| Parameter | Condition |
|---|---|
| Solvent (Step 1) | THF / aqueous NH4Cl mixture |
| Temperature (Step 1) | 15–40 °C |
| Reaction time (Step 1) | 2–5 hours |
| Reagents (Step 1) | Zinc powder, ammonium chloride |
| Solvent (Step 2) | Acetonitrile |
| Temperature (Step 2) | 15–40 °C |
| Reaction time (Step 2) | 15–20 hours |
| Reagents (Step 2) | Iodine, sodium bicarbonate |
| Purification | Column chromatography or recrystallization |
Analytical and Purification Considerations
- The product is obtained as a mixture of diastereomers due to stereochemistry at multiple chiral centers.
- Diastereomeric ratio can be influenced by reaction conditions and precursor stereochemistry.
- Purification typically involves chromatographic separation or crystallization.
- Characterization includes NMR, mass spectrometry, IR, and melting point determination.
Summary Table of Preparation Methods
| Method Source | Key Steps | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| CN105440046A Patent | Two-step synthesis | Zn/NH4Cl in THF/H2O; I2/NaHCO3 in MeCN | ~69 | Industrially scalable, mild conditions |
| Literature general | Cyclization + halogenation | Amino alcohol precursors; halogenation | Variable | Less documented for this exact compound |
| Analogous compound prep | Esterification + iodination | Boc protection; Appel reaction | Variable | Useful for synthetic planning |
Chemical Reactions Analysis
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the iodomethyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate involves its interaction with molecular targets in biological systems. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations:
- Functional Group Reactivity: The iodomethyl group in the target compound contrasts with the azidomethyl (click chemistry) and amino-cyano-phenyl (organocatalytic adduct) groups in analogs. Iodine’s polarizability enhances its utility in cross-coupling or alkylation reactions compared to azides or amines .
- Stereochemical Complexity: Unlike the racemic mixture in the amino-cyano-phenyl derivative , the target compound’s diastereomerism arises from multiple stereocenters in the octahydropyrano-pyrrole system, complicating purification but enabling diverse stereochemical applications.
Catalytic Strategies:
- Organocatalysis dominates for oxygenated pyrroles (e.g., amino-cyano-phenyl derivative) .
Physicochemical Properties
- Solubility: The tert-butyl ester enhances lipid solubility across all analogs. The iodomethyl group may reduce aqueous solubility compared to azidomethyl or cyano groups.
- Stability: Iodine’s susceptibility to light/heat degradation necessitates dark, cold storage, unlike stable azides or cyano groups .
- Melting Points: The amino-cyano-phenyl derivative melts at 166–169°C ; the target compound’s melting point is unreported but expected to be lower due to reduced crystallinity from diastereomerism.
Biological Activity
Tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate , a compound characterized by its complex structure and the presence of a diastereomeric mixture, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified under the category of pyrrole derivatives, which are known for their diverse biological activities. The structure can be summarized as follows:
- Molecular Formula : C_{13}H_{19}I N O_2
- CAS Number : 212127-83-8
- Molecular Weight : 282.12 g/mol
Structural Features
The presence of the iodomethyl group is significant as it enhances the electrophilic character of the molecule, potentially influencing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that various pyrrole derivatives exhibit antimicrobial properties. A study focused on similar compounds demonstrated that modifications in the pyrrole ring can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate is limited, its structural similarities suggest potential efficacy in this area.
Anticancer Properties
Pyrrole-based compounds have been investigated for their anticancer properties. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The specific activity of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate remains to be fully elucidated but warrants further investigation.
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of pyrrole derivatives. These compounds have been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress . Given the structural features of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, it may possess similar neuroprotective capabilities.
The mechanisms underlying the biological activities of pyrrole derivatives typically involve:
- Interaction with Enzymes : Many compounds can act as enzyme inhibitors or substrates.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or other cellular receptors.
- Oxidative Stress Reduction : Compounds exhibiting antioxidant properties can mitigate cellular damage.
Case Study 1: Antimicrobial Evaluation
A study evaluated a range of pyrrole derivatives against common pathogens. The results indicated that modifications in halogen substituents significantly influenced antimicrobial potency. While direct data on tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate were not included, trends suggest promising antimicrobial potential .
Case Study 2: Anticancer Activity Assessment
In a comparative study of various pyrrole derivatives against cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range. This suggests that structural modifications could enhance anticancer activity. Further studies specifically targeting tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate are recommended to establish its efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate?
The synthesis of this compound typically involves multi-step reactions, including cycloaddition, alkylation, and functional group protection/deprotection. For example, [3 + 2] cycloaddition of aziridines with dihydropyran derivatives can generate the octahydropyrano[2,3-c]pyrrole core with high diastereoselectivity (>19:1 dr) . Subsequent iodination at the methyl position may require halogenation agents like iodine in the presence of a base. The tert-butyl carboxylate group is often introduced via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or Et₃N) .
Q. How can the diastereomeric mixture be characterized using spectroscopic and crystallographic techniques?
- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish diastereomers by analyzing splitting patterns and chemical shifts of protons near stereocenters (e.g., the iodomethyl group and pyrrolidine ring protons) .
- X-Ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves absolute configurations. For mixtures, fractional occupancy refinement may be required if co-crystallization occurs.
- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate diastereomers .
Q. What safety precautions are critical when handling this iodinated compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if handling powdered forms to avoid inhalation .
- Waste Management : Collect iodine-containing waste separately to prevent environmental contamination. Avoid release into drainage systems .
- First Aid : In case of skin contact, wash immediately with water and consult a physician. Provide SDS documentation to medical personnel .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during the cyclization step of the pyrano-pyrrole core?
Diastereoselectivity in cycloaddition reactions depends on:
- Substrate Substitution : Bulky substituents on the dihydropyran ring (e.g., 6-alkyl groups) reverse stereochemical outcomes by altering transition-state strain .
- Catalytic Systems : Chiral Lewis acids (e.g., Mg(OTf)₂) or organocatalysts (e.g., thiourea derivatives) can enhance enantiomeric excess (up to 95.5:4.5 er) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while nonpolar solvents (e.g., toluene) favor entropy-driven pathways.
Q. Table 1: Diastereomer Ratios Under Different Conditions
| Catalyst | Solvent | Temperature | dr (Major:Minor) |
|---|---|---|---|
| None (thermal) | Toluene | 80°C | 3:1 |
| Mg(OTf)₂ | DCM | 25°C | 19:1 |
| Thiourea | THF | 40°C | 12:1 |
Q. How do structural modifications (e.g., iodomethyl vs. chloromethyl) impact biological activity in related pyrrolo-pyridine derivatives?
Iodine’s larger atomic radius and polarizability enhance halogen bonding with biological targets (e.g., kinases or DNA repair enzymes) compared to chlorine. For example, tert-butyl 3-bromo-pyrrolo[2,3-c]pyridine derivatives show 10-fold higher kinase inhibition than chloro analogs due to improved hydrophobic interactions . However, iodine’s higher molecular weight may reduce solubility, necessitating formulation optimization (e.g., PEGylation) .
Q. What strategies resolve contradictions in reported diastereomer ratios across synthetic protocols?
Discrepancies often arise from:
- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation. For example, premature Boc deprotection may lead to side reactions that alter diastereomer ratios .
- Crystallization Bias : Diastereomers may crystallize at different rates, skewing observed ratios. Slurry experiments in heptane/ethyl acetate can equilibrate the mixture .
- Computational Validation : DFT calculations (e.g., Gaussian 16) model transition states to predict selectivity trends, reconciling experimental data .
Q. How can the iodomethyl group be functionalized for downstream applications in medicinal chemistry?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂/XPhos catalyst) replaces iodine with aryl groups .
- Nucleophilic Substitution : React with amines (e.g., piperazine) to form secondary amines, useful in prodrug design .
- Radiolabeling : Exchange iodine-127 with iodine-125 for tracer studies in pharmacokinetics .
Q. Table 2: Functionalization Yields
| Reaction Type | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | 4-MeO-PhB(OH)₂ | 78 | 95 |
| Amine Substitution | Piperazine | 65 | 90 |
| Radioiodination | Na¹²⁵I | 42 | 99 (HPLC-UV) |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
